molecular formula C6H9N3O2 B1598065 ethyl 2-(1H-1,2,4-triazol-5-yl)acetate CAS No. 23159-61-7

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate

Cat. No. B1598065
CAS RN: 23159-61-7
M. Wt: 155.15 g/mol
InChI Key: QWKGDUKXNRZJDH-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate is a chemical compound with the CAS Number: 23159-61-7 . It has a molecular weight of 155.16 . The IUPAC name for this compound is ethyl 1H-1,2,4-triazol-5-ylacetate .

Scientific Research Applications

Corrosion Inhibition

Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, among other triazole derivatives, has been investigated for its role as an ecological corrosion inhibitor for mild steel in acidic environments. These triazole derivatives, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, demonstrated significant inhibition efficiency, achieving up to 95.3% efficiency at certain concentrations. Their protective layer forms through physical and chemical adsorption onto the steel surface, showcasing their potential in industrial applications where corrosion resistance is crucial (Nahlé et al., 2021).

Coordination Polymers and Crystal Engineering

Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate has been utilized in the synthesis of coordination polymers. For instance, its isomeric forms have been employed as multi-dentate ligands to react with transition-metal ions under solvothermal conditions, leading to the formation of novel three-dimensional coordination polymers. These polymers exhibit distinct structures and properties, useful for materials science, particularly in areas like molecular architecture and nanotechnology (Hu et al., 2016).

Antimicrobial Activity

Compounds derived from ethyl 2-(1H-1,2,4-triazol-5-yl)acetate have shown potential in antimicrobial applications. Synthesized derivatives have been evaluated for their antimicrobial activity, demonstrating effectiveness against various bacteria and fungi. This suggests the potential use of these compounds in developing new antimicrobial agents (Saini et al., 2009).

Supramolecular Chemistry

In the field of supramolecular chemistry, ethyl 2-(1H-1,2,4-triazol-5-yl)acetate derivatives have been explored for engineering novel supramolecular structures. These compounds can form chains of porous nanoballs through specific molecular interactions, showcasing their utility in designing new materials with potential applications in catalysis, drug delivery, and gas storage (Naik et al., 2010).

Safety And Hazards

The safety information for ethyl 2-(1H-1,2,4-triazol-5-yl)acetate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-5-7-4-8-9-5/h4H,2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKGDUKXNRZJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361423
Record name ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate

CAS RN

23159-61-7
Record name ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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